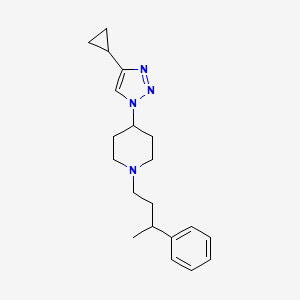
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(3-phenylbutyl)piperidine
Übersicht
Beschreibung
4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(3-phenylbutyl)piperidine, commonly referred to as CPP-115, is a chemical compound that has been the subject of extensive scientific research due to its potential as a treatment for various neurological disorders. CPP-115 is a potent and highly selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, a neurotransmitter that regulates neuronal excitability in the brain.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(3-phenylbutyl)piperidine aminotransferase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, leading to a reduction in neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects
CPP-115 has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on this compound metabolism, CPP-115 has been shown to increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain, which has been implicated in the regulation of anxiety and pain. Additionally, CPP-115 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of CPP-115 as a research tool is its high selectivity for 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(3-phenylbutyl)piperidine aminotransferase, which allows for more precise manipulation of this compound levels in the brain compared to other 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(3-phenylbutyl)piperidineergic drugs. However, the high potency of CPP-115 also presents some limitations, as it can be difficult to accurately dose and administer the drug in animal models.
Zukünftige Richtungen
There are a number of potential future directions for research on CPP-115. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. CPP-115 has been shown to reduce cocaine self-administration in animal models, suggesting its potential as a pharmacotherapy for cocaine addiction. Additionally, there is growing interest in the potential of CPP-115 as a treatment for autism spectrum disorders, as it has been shown to improve social behavior in animal models. Finally, there is ongoing research into the safety and efficacy of CPP-115 in humans, with several clinical trials currently underway.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been the subject of numerous scientific studies investigating its potential as a treatment for various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has been shown to increase 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-(3-phenylbutyl)piperidine levels in the brain, leading to a reduction in neuronal excitability and seizure activity. Additionally, CPP-115 has been shown to reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.
Eigenschaften
IUPAC Name |
4-(4-cyclopropyltriazol-1-yl)-1-(3-phenylbutyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4/c1-16(17-5-3-2-4-6-17)9-12-23-13-10-19(11-14-23)24-15-20(21-22-24)18-7-8-18/h2-6,15-16,18-19H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWAANJQQXNRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCC(CC1)N2C=C(N=N2)C3CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-ethoxy-4-(2-phenylcarbonohydrazonoyl)phenoxy]methyl}benzonitrile](/img/structure/B3921874.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}amine](/img/structure/B3921878.png)
![5-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B3921886.png)
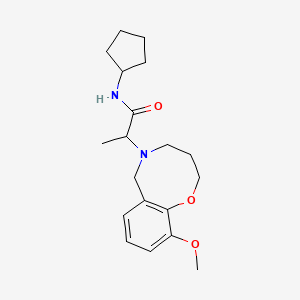
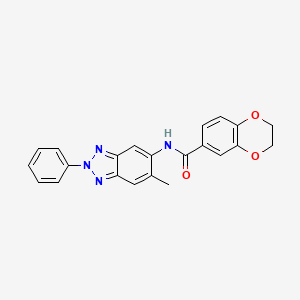
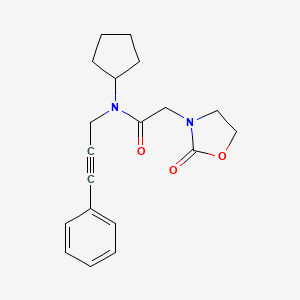
![2-methoxy-5-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B3921935.png)
![3-(2-{isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B3921939.png)
![ethyl 2-({4-[(2-isopropylphenyl)amino]-4-oxobutanoyl}amino)propanoate](/img/structure/B3921941.png)
![N'-[(4-ethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3921944.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B3921954.png)
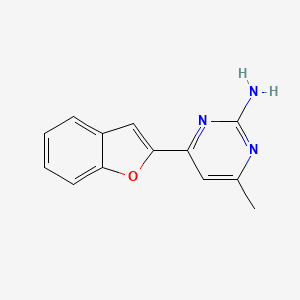
![N-cyclopropyl-3-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B3921972.png)
![6-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B3921979.png)